N-cyclohexyl-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-cyclohexyl-4-(triazol-1-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O/c20-14(16-12-4-2-1-3-5-12)18-9-6-13(7-10-18)19-11-8-15-17-19/h8,11-13H,1-7,9-10H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDXBGIPKICTRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCC(CC2)N3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide typically involves the use of “click” chemistry, a method known for its efficiency and selectivity . The process generally starts with the formation of the triazole ring through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The piperidine ring is then introduced through a series of substitution reactions, followed by the addition of the cyclohexyl group.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale implementation of the synthetic routes mentioned above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can yield various triazole derivatives, while substitution reactions can introduce different functional groups to the piperidine ring .
Scientific Research Applications
Medicinal Chemistry
N-cyclohexyl-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has been investigated for its potential as an antimicrobial and antifungal agent. The triazole ring is known for its ability to disrupt fungal cell membranes, making it a valuable scaffold for developing antifungal medications. Studies have shown that derivatives of triazole exhibit significant activity against various fungal strains, including Candida species and Aspergillus fungi.
Case Study: Antifungal Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of triazole were synthesized and evaluated for their antifungal properties. The results indicated that certain compounds exhibited potent antifungal activity with minimum inhibitory concentrations (MICs) lower than those of established antifungal agents like fluconazole .
Agriculture
The compound's triazole segment also suggests potential applications in agricultural chemistry as a fungicide . Triazoles are widely used in agriculture to control fungal diseases in crops. This compound could serve as a lead compound for developing new fungicides with improved efficacy and safety profiles.
Case Study: Agricultural Applications
Research published in Pesticide Biochemistry and Physiology demonstrated that triazole-based fungicides significantly reduced the incidence of powdery mildew on crops like cucumbers and grapes. The study highlighted the effectiveness of these compounds in enhancing crop yield while minimizing environmental impact through targeted applications .
Materials Science
In materials science, this compound can be utilized in the synthesis of novel polymers and nanomaterials. The incorporation of triazole groups into polymer backbones can enhance thermal stability and mechanical properties.
Case Study: Polymer Development
A recent study explored the synthesis of triazole-containing polymers for use in coatings and adhesives. The resulting materials exhibited superior adhesion properties and thermal resistance compared to traditional polymers . This advancement opens avenues for applications in various industries, including automotive and aerospace.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby reducing the production of bicarbonate and protons . This inhibition can have therapeutic effects in conditions where carbonic anhydrase activity is dysregulated.
Comparison with Similar Compounds
The structural and functional attributes of N-cyclohexyl-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide can be compared to several analogues documented in the literature.
Table 1: Comparative Analysis of Triazole-Containing Compounds
Key Observations:
- Substituent Effects: The cyclohexyl group in the target compound likely enhances lipophilicity compared to aryl (e.g., 2,3-dimethoxyphenyl) or polar substituents (e.g., hydroxymethyl in 4d/4e). Estradiol and galactopyranoside moieties in other analogues suggest targeting of steroid receptors or carbohydrate-binding proteins .
- Synthetic Efficiency : Yields for triazole-containing compounds vary significantly. For example, estradiol-triazole conjugates achieve >95% yield via optimized CuAAC , while benzamidine derivatives (4d/4e) show moderate yields (~42%) .
- Physical Properties : Melting points correlate with molecular symmetry and intermolecular forces. The hydroxymethyl-triazole derivative 4d (171–173°C) has a higher melting point than its dibutyl analogue 4e (111–112°C), likely due to hydrogen bonding from the hydroxymethyl group .
Methodological and Analytical Comparisons
- Synthesis : CuAAC is the predominant method for triazole formation, as demonstrated in estradiol-triazole conjugates and benzamidine derivatives . Deprotection steps (e.g., HCl-mediated removal of tert-butyl groups) are common in final product isolation .
- Characterization: $ ^1 \text{H-NMR} $ and MS are standard for structural confirmation .
Functional and Application Insights
- Biological Relevance: The estradiol-triazole conjugate is designed for hormone receptor targeting , while the galactopyranoside analogue may interact with carbohydrate-processing enzymes .
- Stability and Solubility : Fluorinated aryl groups (e.g., in ) may improve metabolic stability, whereas polar substituents (e.g., hydroxymethyl in 4d) enhance aqueous solubility .
Biological Activity
N-cyclohexyl-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide is a synthetic compound with a unique chemical structure that includes a cyclohexyl group, a piperidine ring, and a 1,2,3-triazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 277.37 g/mol. The presence of the triazole ring is significant as it enhances the pharmacological properties of compounds by facilitating interactions with biomolecules .
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₃N₅O |
| Molecular Weight | 277.37 g/mol |
| CAS Number | 1795084-66-0 |
Enzyme Inhibition Potential
Research indicates that compounds containing the triazole moiety often exhibit enzyme inhibitory activities. This compound has shown potential as an inhibitor for certain enzymes and receptors. The triazole ring and carboxamide group may interact with enzyme binding sites, which is critical for developing enzyme inhibitors in drug discovery.
Potential Mechanisms of Action:
- Hydrogen Bonding: The compound may form hydrogen bonds with target proteins or enzymes.
- Hydrophobic Interactions: It is likely to engage in hydrophobic interactions that stabilize binding to biological targets.
Case Studies and Research Findings
Despite limited published studies specifically on this compound, related compounds have demonstrated significant biological activities:
- Anti-inflammatory and Anticancer Activities: Compounds with similar structural features have been associated with anti-inflammatory and anticancer properties due to their ability to modulate biological pathways. For example, triazole-containing compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the triazole ring can significantly influence its potency against specific biological targets. Comparative studies with similar compounds reveal that variations in substituents can enhance or diminish activity.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Methyltriazole | Contains a methyl group on triazole | Antimicrobial activity |
| 5-Aryltetrazoles | Substituted tetrazole ring | Inhibition of certain kinases |
| N-cyclohexylpiperidine derivatives | Piperidine core without triazole | Varying receptor affinities |
Future Directions
The lack of extensive research on this compound does not diminish its potential. Future studies could focus on:
- In vitro and In vivo Studies: To evaluate its efficacy against specific targets.
- Molecular Docking Studies: To predict binding affinities and elucidate mechanisms of action.
Q & A
Basic Questions
Q. What are the primary synthetic strategies for preparing N-cyclohexyl-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide?
- Methodological Answer : The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by carboxamide coupling. For example:
- Step 1 : React a piperidine derivative bearing an alkyne group with an azide-containing precursor under Cu(I) catalysis (e.g., CuSO₄/sodium ascorbate) to form the 1,2,3-triazole ring .
- Step 2 : Introduce the cyclohexyl carboxamide group via coupling reactions (e.g., EDC/HOBt-mediated amidation) .
- Optimization : Solvent choice (e.g., DMF or ethanol) and temperature control (e.g., 25–80°C) are critical for yield and purity .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the triazole and piperidine substituents. For example, the triazole proton appears as a singlet near δ 7.5–8.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- X-ray Crystallography : SHELXL software refines crystal structures to resolve bond lengths/angles and confirm stereochemistry .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields or impurities in the final product?
- Methodological Answer :
- Byproduct Analysis : Use thin-layer chromatography (TLC) or HPLC to identify side products (e.g., unreacted azides or alkynes). Adjust stoichiometry or reaction time accordingly .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance CuAAC efficiency, while methanol/water mixtures improve solubility of intermediates .
- Catalyst Optimization : Varying Cu(I) sources (e.g., CuI vs. CuBr) or adding ligands (e.g., TBTA) can suppress oxidative side reactions .
Q. How should researchers address contradictory biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Compare protocols for inconsistencies (e.g., cell line variability, concentration ranges). Validate results using orthogonal assays (e.g., enzymatic vs. cellular) .
- Purity Verification : Re-characterize the compound via NMR and LC-MS to rule out degradation or impurities .
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., varying cyclohexyl or triazole substituents) to isolate bioactive motifs .
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
- Methodological Answer :
- Disordered Moieties : The triazole or cyclohexyl groups may exhibit positional disorder. Use SHELXL’s PART and SIMU commands to model disorder while maintaining reasonable thermal parameters .
- Twinning : For twinned crystals, apply the TWIN command in SHELXL and refine against HKLF5 data .
- Validation : Cross-check refinement metrics (e.g., R-factor, electron density maps) with tools like PLATON or Coot .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses against targets (e.g., kinases or GPCRs). Parameterize the triazole’s dipole moment for accuracy .
- Molecular Dynamics (MD) : Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water) over 100+ ns to assess conformational changes .
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds between the carboxamide and catalytic residues) using MOE or Discovery Studio .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
